molecular formula C5H7IN2 B1449747 1-Ethyl-5-iodopyrazole CAS No. 1392274-29-1

1-Ethyl-5-iodopyrazole

Cat. No.: B1449747
CAS No.: 1392274-29-1
M. Wt: 222.03 g/mol
InChI Key: INTZXERAWGOGMJ-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodopyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a halogenated derivative of pyrazole, where an iodine atom is substituted at the fifth position and an ethyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-iodopyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of ethylhydrazine with 1,3-diketones followed by iodination can yield this compound. Another method involves the use of acetylenic ketones derived from ethyl 5-ethynylanthranilate in reactions with substituted hydrazines and hydrazides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-iodopyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Various substituted pyrazoles.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Deiodinated pyrazoles.

Scientific Research Applications

1-Ethyl-5-iodopyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of biological pathways and as a potential bioactive molecule.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and as a precursor in various industrial processes

Comparison with Similar Compounds

  • 1-Ethyl-3-iodopyrazole
  • 1-Methyl-5-iodopyrazole
  • 1-Ethyl-5-bromopyrazole

Comparison: 1-Ethyl-5-iodopyrazole is unique due to the specific positioning of the iodine atom, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Biological Activity

1-Ethyl-5-iodopyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring with an ethyl group at the first position and an iodine atom at the fifth position. The presence of these substituents influences both its chemical reactivity and biological activity. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview

StepReaction TypeDescription
1HalogenationIntroduction of the iodine atom via Sandmeyer reaction.
2HydrolysisConversion of esters to acids if necessary.
3SubstitutionFormation of various substituted pyrazoles depending on the nucleophile used.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Pyrazole derivatives are known for their ability to exhibit tautomerism, which can significantly influence their binding affinity and selectivity toward biological targets.

This compound acts on several biochemical pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes by mimicking natural substrates due to its structural characteristics.
  • Receptor Modulation : The compound can interact with receptors, potentially altering signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties, particularly against certain bacteria and fungi.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that compounds containing the pyrazole moiety can exhibit significant antimicrobial activity.
  • Anticancer Activity : There is ongoing research into its potential as an anticancer agent, with some derivatives showing promise in inhibiting cancer cell proliferation.
  • Enzyme Interaction Studies : The compound's interaction with specific enzymes such as CYP121A1 has been investigated, revealing binding affinities comparable to established drugs.

Case Studies

A study examining various pyrazole derivatives, including this compound, reported promising results in terms of antimicrobial efficacy. The minimum inhibitory concentration (MIC) values for several derivatives were determined using the Resazurin Microtiter Assay method:

CompoundMIC (μg/mL)
This compound6.25
4-Bromo derivative6.25
Fluconazole>100

These findings suggest that this compound has a higher efficacy compared to traditional antifungal agents like fluconazole.

Applications in Research

This compound is being explored for various applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies : Investigated for its role in enzyme inhibition and receptor modulation.
  • Industrial Use : Potential applications in developing novel materials and catalysts.

Properties

IUPAC Name

1-ethyl-5-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTZXERAWGOGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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